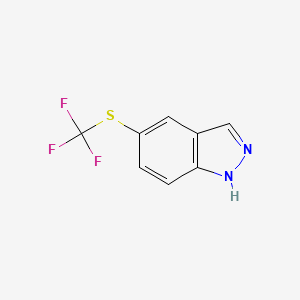

5-(Trifluoromethylthio)-1H-indazole

Description

5-(Trifluoromethylthio)-1H-indazole is a fluorinated indazole derivative characterized by a trifluoromethylthio (-SCF₃) substituent at the 5-position of the indazole scaffold.

Synthetic routes for this compound and its derivatives often involve substitution reactions at the 5-position of the indazole scaffold. For example, intermediates like 5-(bromomethyl)-1H-indazole (CAS 496842-04-7) serve as precursors for further functionalization . Derivatives such as methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate (CAS 932041-12-8) highlight the versatility of this scaffold in generating bioactive molecules, particularly as pharmaceutical intermediates .

Properties

IUPAC Name |

5-(trifluoromethylsulfanyl)-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2S/c9-8(10,11)14-6-1-2-7-5(3-6)4-12-13-7/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUGJAWDIDEKGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1SC(F)(F)F)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic trifluoromethylthiolation of indazole derivatives using reagents such as trifluoromethanesulfenamide . The reaction conditions often include the use of a strong acid promoter like triflic acid or boron trifluoride etherate to facilitate the electrophilic substitution .

Industrial Production Methods

Industrial production of 5-(Trifluoromethylthio)-1H-indazole may involve large-scale electrophilic trifluoromethylthiolation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethylthio)-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other sulfur-containing groups.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the indazole ring or the trifluoromethylthio group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Various electrophiles and nucleophiles, along with appropriate catalysts and solvents, are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted indazole derivatives .

Scientific Research Applications

5-(Trifluoromethylthio)-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethylthio)-1H-indazole involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 5-(Trifluoromethylthio)-1H-indazole

Key Observations :

- Substituent Position : The 5-position substituent in this compound distinguishes it from analogs like 6-(trifluoromethyl)-1H-indazol-5-amine, where the -CF₃ group is at the 6-position . Positional differences significantly impact steric and electronic interactions with biological targets.

- In contrast, amino (-NH₂) or nitro (-NO₂) groups at the 5-position (e.g., in compound 120) may favor hydrogen bonding or electrostatic interactions with enzymes like IDO1 .

Key Observations :

- Green Chemistry : Ammonium chloride (NH₄Cl)-catalyzed synthesis () offers eco-friendly advantages for indazole derivatives compared to traditional methods requiring harsh acids or metals .

- Catalyst Efficiency : InCl₃ is used for S-alkylation in 4-phenyl-1,2,4-triazole derivatives (), but its applicability to this compound remains unexplored.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- Lipophilicity : The -SCF₃ group in this compound confers higher LogP compared to -CF₃ or -NH₂ analogs, suggesting superior membrane permeability .

- Thermal Stability : Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate (CAS 932041-12-8) demonstrates stability up to 181–182°C, making it suitable for high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.